molecular formula C18H16N2O3 B2440706 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate CAS No. 380484-51-5

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate

Cat. No.: B2440706
CAS No.: 380484-51-5
M. Wt: 308.337
InChI Key: OITRYJCQRBLPCV-UHFFFAOYSA-N
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Description

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate is an organic compound with a complex structure that includes a cyanobenzoate group, an oxo group, and a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate typically involves the reaction of 4-cyanobenzoic acid with 2-oxo-2-((1-phenylethyl)amino)ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted cyanobenzoate derivatives.

Scientific Research Applications

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-methyl-1-piperazinecarbodithioate
  • 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-morpholinecarbodithioate

Uniqueness

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 4-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13(15-5-3-2-4-6-15)20-17(21)12-23-18(22)16-9-7-14(11-19)8-10-16/h2-10,13H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITRYJCQRBLPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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